molecular formula C4H6Cl3NO2 B12003002 4,4,4-Trichloro-3-hydroxybutanamide CAS No. 14303-71-0

4,4,4-Trichloro-3-hydroxybutanamide

Cat. No.: B12003002
CAS No.: 14303-71-0
M. Wt: 206.45 g/mol
InChI Key: NIRYVOBXLRWIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trichloro-3-hydroxybutanamide is a halogenated organic compound characterized by a trichloromethyl (-CCl₃) group and a hydroxyl (-OH) group at the 3-position of a butanamide backbone. The compound’s structural features, such as the electron-withdrawing trichloromethyl group, likely influence its reactivity and solubility compared to non-halogenated analogs .

Properties

CAS No.

14303-71-0

Molecular Formula

C4H6Cl3NO2

Molecular Weight

206.45 g/mol

IUPAC Name

4,4,4-trichloro-3-hydroxybutanamide

InChI

InChI=1S/C4H6Cl3NO2/c5-4(6,7)2(9)1-3(8)10/h2,9H,1H2,(H2,8,10)

InChI Key

NIRYVOBXLRWIOX-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Cl)(Cl)Cl)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trichloro-3-hydroxybutanamide typically involves the chlorination of 3-hydroxybutanamide. One common method includes the reaction of 3-hydroxybutanamide with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction proceeds as follows:

3-Hydroxybutanamide+SOCl2This compound+HCl+SO2\text{3-Hydroxybutanamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 3-Hydroxybutanamide+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trichloro-3-hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the amide group to an amine.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,4,4-trichloro-3-oxobutanamide, while reduction could produce 4,4,4-trichloro-3-aminobutanamide.

Scientific Research Applications

4,4,4-Trichloro-3-hydroxybutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a pharmaceutical agent for treating various diseases is ongoing.

    Industry: It serves as a precursor for the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4,4-Trichloro-3-hydroxybutanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows it to form strong hydrogen bonds and electrostatic interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4,4,4-Trichloro-3-hydroxybutanamide, differing primarily in halogen substitution (Cl vs. F) or functional groups. Key differences in properties and applications are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Optical Activity ([α]D) Key Features/Applications
This compound C₄H₆Cl₃NO₂ (inferred) -CCl₃, -OH ~215.4 (calculated) Not reported Chiral synthesis intermediate
4,4,4-Trifluoro-3-hydroxybutanoic acid C₄H₅F₃O₃ -CF₃, -OH 164.08 +15.1 (c=7.27, EtOH) Chiral building block for pharmaceuticals
Methyl (S)-4,4,4-trifluoro-3-hydroxybutanoate C₅H₇F₃O₃ -CF₃, -OCH₃ 178.10 -20.9 (c=2.11, CHCl₃) Intermediate in asymmetric synthesis
4,4,4-Trifluorobutanimidamide hydrochloride C₄H₈ClF₃N₂ -CF₃, -NH₂ 176.57 Not reported Potential agrochemical precursor
4,4,4-Trifluoro-3-(methylamino)butanamide hydrochloride C₅H₁₀ClF₃N₂O -CF₃, -NHCH₃ 206.59 Not reported Investigated for CNS-targeted drug design

Key Comparative Insights

Halogen Effects: The trichloromethyl group in this compound confers higher molecular weight and lipophilicity compared to trifluoro analogs. Chlorine’s larger atomic size and lower electronegativity vs. fluorine may alter hydrogen bonding and metabolic stability . Trifluoro analogs (e.g., 4,4,4-Trifluoro-3-hydroxybutanoic acid) exhibit higher polarity due to fluorine’s electronegativity, enhancing solubility in polar solvents .

Stereochemical Properties :

  • The trifluoro derivatives in demonstrate significant optical activity, suggesting their utility in enantioselective synthesis. The lack of reported optical data for the trichloro compound may indicate challenges in isolating enantiomers or lower stereochemical stability .

In contrast, methyl esters (e.g., Methyl (S)-4,4,4-trifluoro-3-hydroxybutanoate) are more hydrolytically stable but less reactive in nucleophilic environments .

Applications: Trifluoro compounds are prominently used in pharmaceuticals (e.g., chiral intermediates) and agrochemicals due to fluorine’s metabolic resistance. The trichloro variant’s applications remain less documented but may align with organochlorine compounds in material science or biocides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.